

# 4,8-Dimethoxy-1-naphthaldehyde molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,8-Dimethoxy-1-naphthaldehyde

Cat. No.: B1330893

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## Core Technical Data: 4,8-Dimethoxy-1-naphthaldehyde

This document provides the fundamental physicochemical properties of **4,8-Dimethoxy-1-naphthaldehyde**, a key biochemical intermediate for proteomics research and advanced organic synthesis.

## Physicochemical Properties

All quantitative data for **4,8-Dimethoxy-1-naphthaldehyde** has been consolidated for clarity and rapid assessment.

Identifier	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	216.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	69833-11-0	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[2]</a>

## Experimental Protocols

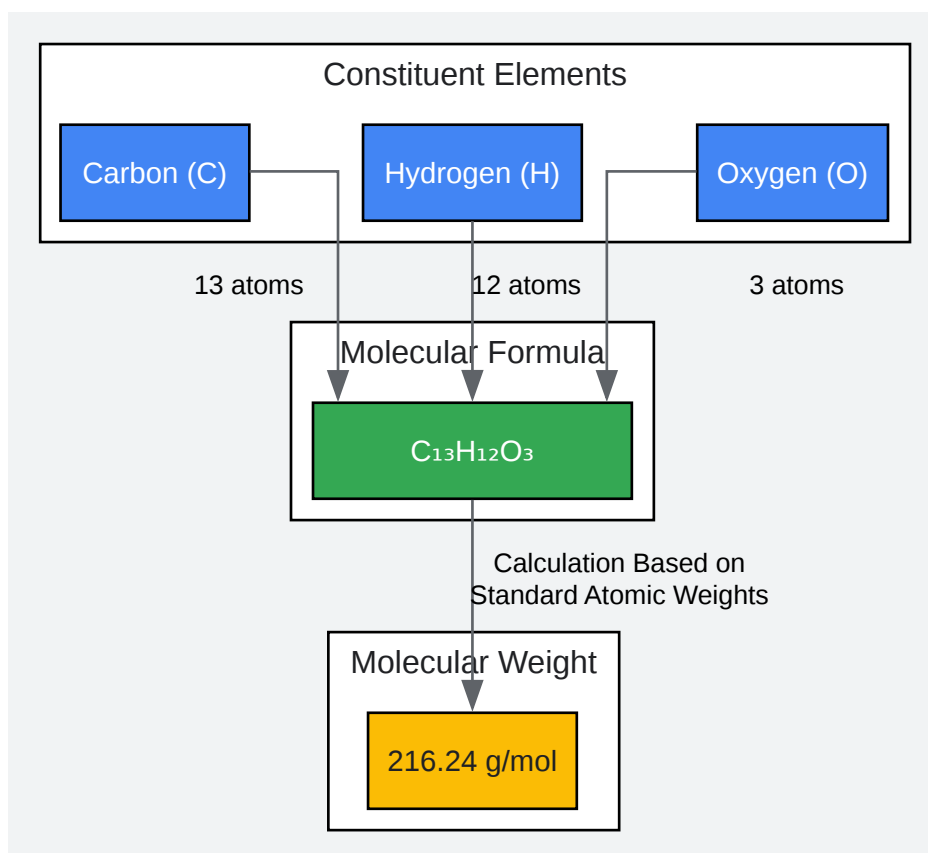
Protocol: Molecular Weight Verification via High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular weight and elemental composition of **4,8-Dimethoxy-1-naphthaldehyde**, high-resolution mass spectrometry is the preferred method.

- **Sample Preparation:** A 1 mg/mL stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol). The stock is then diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.
- **Instrumentation:** A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is calibrated according to the manufacturer's specifications using a known calibration standard.
- **Data Acquisition:** The prepared sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode, scanning a mass range that includes the expected  $m/z$  of the protonated molecule  $[M+H]^+$ .
- **Data Analysis:** The resulting spectrum is analyzed to identify the monoisotopic mass of the most abundant peak. The measured mass is compared to the theoretical mass calculated from the molecular formula ( $C_{13}H_{12}O_3$ ). The high-resolution capability allows for confirmation of the elemental composition based on the exact mass measurement, typically within a 5 ppm mass accuracy threshold.

## Logical Relationships

The determination of molecular weight is a direct consequence of the compound's verified molecular formula, which is derived from its constituent elements. This hierarchical relationship is depicted below.



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Caption: Logical flow from elemental composition to molecular formula and weight.

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## References

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